molecular formula C16H14F3N5O B562635 伏立康唑-d3 CAS No. 1217661-14-7

伏立康唑-d3

货号 B562635
CAS 编号: 1217661-14-7
分子量: 352.336
InChI 键: BCEHBSKCWLPMDN-QLWAGJNOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Voriconazole-d3 is a labeled form of Voriconazole . It is a triazole antifungal agent used to treat serious fungal or yeast infections, such as aspergillosis (fungal infection in the lungs), candidemia (fungal infection in the blood), esophageal candidiasis (candida esophagitis), or other fungal infections . It is also used as a stable-labeled internal standard suitable for quantification of voriconazole levels in blood, serum, or plasma by HPLC or LC-MS/MS .


Synthesis Analysis

The synthesis of Voriconazole-d3 involves the modification of the structure of fluconazole . A study describes the synthesis of two positional isomers and a desfluoro impurity of Voriconazole starting with Friedel–Crafts acylation of mono- and difluoro-benzene .


Molecular Structure Analysis

Voriconazole-d3 is a mono triazole antifungal agent . It is a synthetic derivative of fluconazole. Replacement of one of the triazole rings with a fluorinated pyrimidine and the addition of an α-methyl group resulted in expanded activity, compared with that of fluconazole .


Chemical Reactions Analysis

Voriconazole-d3 is used in therapeutic drug monitoring to ensure optimal dosing . It is quantified in serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The method includes protein precipitation with a methanol and acetonitrile mixture, centrifugation, and filtration .


Physical And Chemical Properties Analysis

Voriconazole-d3 is a stable-labeled internal standard suitable for quantification of voriconazole levels in blood, serum, or plasma by HPLC or LC-MS/MS . Voriconazole collected in gel separation tubes declines over time, possibly due to absorptive properties .

科学研究应用

  1. 用于量化血清伏立康唑的液相色谱-串联质谱 (LC-MS/MS) 分析:

    • 开发并验证了使用 D3-伏立康唑(氘代内标)的 LC-MS/MS 分析,用于量化血清伏立康唑,这对于其药代动力学和潜在药物-药物相互作用的巨大变化至关重要。该分析被证明准确、快速且灵敏,增强了监测伏立康唑治疗的临床价值 (Mak, Sujishi, & French, 2015).
  2. CYP3A4 多态性对伏立康唑血浆浓度的影响:

    • 本研究评估了 CYP3A4 多态性对侵袭性真菌感染患者伏立康唑血浆浓度的影响。它发现某些基因多态性与伏立康唑的血浆浓度升高之间存在关联,提供了受 CYP3A4 影响的药物代谢的见解 (He et al., 2015).
  3. 伏立康唑的药代动力学/药效学特征:

    • 伏立康唑表现出非线性的药代动力学,主要由 CYP2C19、CYP2C9 和 CYP3A4 代谢。本研究提供了有关伏立康唑吸收、分布、代谢和排泄的全面数据,突出了其广泛的分布和时间依赖性的抗真菌活性 (Theuretzbacher, Ihle, & Derendorf, 2006).
  4. 体外抗真菌活性和 NCCLS 方法综述:

    • 伏立康唑对多种真菌表现出有效的抗真菌活性。本研究将其有效性与其他抗真菌剂进行了比较,并重点介绍了其对各种物种的抑菌和杀菌活性,为其在治疗真菌感染中的临床应用提供了依据 (Espinel-Ingroff, Boyle, & Sheehan, 2004).
  5. 伏立康唑作为一种新型三唑类抗真菌剂:

    • 伏立康唑对多种酵母菌和霉菌有效。它的副作用和药物-药物相互作用的可能性很大,尤其是它对血清水平和相互作用药物的影响。本研究提供了对伏立康唑的临床应用和相互作用的见解 (Johnson & Kauffman, 2003).
  6. 伏立康唑的基于生理的药代动力学模型:

    • 本研究旨在了解与伏立康唑药代动力学相关的剂量和时间依赖性改变,特别是与 CYP2C19 基因型和 CYP3A4 抑制相关的改变。开发的模型提供了对个体剂量调整和药物-药物相互作用风险管理的见解 (Li et al., 2019).
  7. 体外肝脏代谢和清除差异:

    • 本研究调查了儿童与成人相比伏立康唑清除率较高的原因,揭示了 CYP2C19 和 FMO 在其代谢中发挥了重要作用,导致观察到的药代动力学差异 (Yanni et al., 2010).
  8. 儿科患者的群体药代动力学分析:

    • 该分析评估了儿科研究中的伏立康唑血浆浓度-时间数据,基于药代动力学模型为儿童提供了适当给药方案的关键见解 (Karlsson, Lutsar, & Milligan, 2008).

安全和危害

Voriconazole-d3 is toxic if swallowed, suspected of causing cancer, suspected of damaging fertility or the unborn child, and may cause damage to the liver through prolonged or repeated exposure . Its therapy may cause transient, asymptomatic serum aminotransferase elevations, and it is also a well-known cause of acute drug-induced liver injury .

属性

IUPAC Name

(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEHBSKCWLPMDN-QLWAGJNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。